Technical Monograph: 1,2,3,4,6,7,8-Heptabromodibenzofuran (HpBDF)
Technical Monograph: 1,2,3,4,6,7,8-Heptabromodibenzofuran (HpBDF)
CAS Number: 107555-95-3 Document Type: Technical Reference & Application Guide Primary Application: Analytical Reference Standard, Toxicology Research, Impurity Profiling[1][2]
Executive Summary & Strategic Context
1,2,3,4,6,7,8-Heptabromodibenzofuran (1,2,3,4,6,7,8-HpBDF) is a high-molecular-weight polybrominated dibenzofuran (PBDF) congener. Within the pharmaceutical and environmental sciences, it serves primarily as a Certified Reference Material (CRM) for the quantification of brominated dioxin-like impurities.
With the increasing scrutiny of brominated flame retardants (BFRs) and their degradation products in supply chains, detecting HpBDF at trace levels (picogram/gram) has become critical. This congener acts as a potent agonist of the Aryl hydrocarbon Receptor (AhR), sharing a toxicological mode of action with 2,3,7,8-TCDD. For drug development professionals, this compound is relevant not as a therapeutic, but as a critical genotoxic impurity that must be monitored during the synthesis of brominated active pharmaceutical ingredients (APIs) or in the assessment of packaging leachables.
Chemical Identity & Physicochemical Profile
The structural specificity of CAS 107555-95-3 defines its behavior in lipophilic matrices and its elution order in gas chromatography.
| Property | Data | Technical Insight |
| IUPAC Name | 1,2,3,4,6,7,8-Heptabromodibenzofuran | 2,3,7,8-substitution pattern drives toxicity.[2][3][4] |
| Molecular Formula | C₁₂HBr₇O | High halogen content results in significant mass defect.[2] |
| Molecular Weight | ~720.5 g/mol | Requires high-mass range calibration in MS.[2] |
| Physical State | Solid (typically supplied in nonane/toluene) | Low volatility; prone to adsorption on glass surfaces.[2] |
| Lipophilicity (Log Kow) | Estimated > 7.0 | Bioaccumulates in lipid-rich tissues; requires non-polar solvents for extraction.[2] |
| Solubility | Soluble in Toluene, Nonane, DCM | Poor solubility in methanol/water (precipitates easily).[2] |
Toxicological Mechanism: The AhR Pathway
Understanding the biological activity of HpBDF is essential for interpreting toxicity data. Like its chlorinated analogs, HpBDF binds to the cytosolic Aryl hydrocarbon Receptor (AhR). The bromine atoms at the 2,3,7, and 8 positions facilitate a high-affinity "lock-and-key" fit within the ligand-binding pocket, initiating a cascade that results in the induction of Xenobiotic Metabolizing Enzymes (XMEs), specifically CYP1A1.
Mechanistic Workflow
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Ligand Binding: HpBDF diffuses across the cell membrane and binds AhR, displacing heat shock proteins (Hsp90).
-
Translocation: The Ligand-AhR complex moves into the nucleus.
-
Dimerization: The complex binds with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).
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Transcription: The Heterodimer binds to Dioxin Response Elements (DRE) on DNA, upregulating CYP1A1/1B1.
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Toxicity: Overexpression leads to oxidative stress and potential genotoxicity.
Figure 1: AhR activation pathway induced by HpBDF, leading to cytochrome P450 upregulation.[2]
Analytical Methodology: Determination in Complex Matrices
Core Challenge: The primary analytical difficulty with HpBDF is interference from Polybrominated Diphenyl Ethers (PBDEs).[5] PBDEs are ubiquitous and can fragment in the ion source (losing 2 Br atoms) or co-elute, mimicking the mass/charge ratio of PBDFs.
Solution: A rigorous multi-column cleanup protocol is mandatory to physically separate PBDEs from PBDFs prior to instrumental analysis.
Validated Protocol: Isotope Dilution HRGC/HRMS
This protocol is adapted from EPA Method 1614 and optimized for high-bromine congeners.
Phase 1: Sample Preparation & Extraction
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Spiking: Spiking the sample with ¹³C₁₂-labeled 1,2,3,4,6,7,8-HpBDF internal standard is non-negotiable. This corrects for losses during the extensive cleanup.
-
Extraction:
-
Solids: Soxhlet extraction with Toluene (16-24 hours). Toluene is preferred over hexane due to the high molecular weight and lower solubility of hepta-bromo congeners.
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Liquids: Liquid-liquid extraction with Dichloromethane (DCM).
-
Phase 2: Multi-Step Fractionation (The "Self-Validating" Step)
To ensure data integrity, the cleanup must remove interferences.
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Acid/Base Silica: Removes lipids and oxidizable compounds.
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Florisil Column (Critical): This step separates PBDEs from PBDFs.[6]
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Elution 1 (Hexane): Elutes PBDEs (Discard or analyze separately).
-
Elution 2 (Toluene/DCM): Elutes HpBDF and other PBDFs.[5]
-
-
Carbon Column: Separates planar (dioxin-like) compounds from non-planar co-extractives.
Phase 3: Instrumental Analysis
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Instrument: High-Resolution Gas Chromatography / High-Resolution Mass Spectrometry (HRGC/HRMS).[7]
-
Column: DB-5ms or equivalent (30m x 0.25mm). Note: A shorter column (15m) may be used to reduce thermal degradation of highly brominated species.[8]
-
Resolution: Mass resolution (M/ΔM) ≥ 10,000 to resolve the mass defect of Br₇ from potential interferences.
Figure 2: Step-by-step isolation workflow emphasizing the Florisil separation of PBDE interferences.[2]
Safety & Handling Protocols
As a halogenated aromatic hydrocarbon with dioxin-like toxicity, strict containment is required.
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Primary Engineering Controls: Handle only within a certified fume hood or glovebox. Use a static-dissipative mat, as static charge can disperse the fine solid powder.
-
PPE: Double nitrile gloves, lab coat, and safety glasses. Tyvek sleeves are recommended when weighing pure standards.
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Deactivation: All glassware and surfaces must be decontaminated using a UV-degradation box or solvent rinse (Toluene) followed by disposal in high-temperature incineration waste streams.
-
Storage: Store standards in the dark at <4°C. Brominated compounds are photosensitive and can debrominate (degrade) under ambient light, altering the congener profile.
References
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National Institute of Standards and Technology (NIST). 1,2,3,4,6,7,8-Heptachlorodibenzofuran (Analog Reference). NIST Chemistry WebBook, SRD 69.[9] [Link]
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United Nations Environment Programme (UNEP). Stockholm Convention on Persistent Organic Pollutants: Draft risk profile. [Link]
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U.S. Environmental Protection Agency (EPA). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment and Tissue by HRGC/HRMS. (Methodology basis for PBDF extraction). [Link]
-
World Health Organization (WHO). The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds.[10] Toxicological Sciences. [Link]
Sources
- 1. Chemical Characterization and Dose Formulation Studies - NTP Technical Report on the Toxicology Studies of a Pentabromodiphenyl Ether Mixture [DE-71 (Technical Grade)] (CASRN 32534-81-9) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of a Pentabromodiphenyl Ether Mixture [DE-71 (Technical Grade)] in Wistar Han [Crl:WI(Han)] Rats and B6C3F1/N Mice (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. labmix24.com [labmix24.com]
- 3. TOXIC EQUIVALENCY FACTORS [foodsafetyportal.eu]
- 4. WHO reassessment of toxicity ratios of toxic PCDD/F and DL-PCB congeners - Eurofins Scientific [eurofins.de]
- 5. dspace.lu.lv [dspace.lu.lv]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. agilent.com [agilent.com]
- 9. 1,2,3,4,6,7,8-Heptachlorodibenzofuran [webbook.nist.gov]
- 10. rais.ornl.gov [rais.ornl.gov]
